REACTION_SMILES
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[CH3:22][OH:23].[ClH:21].[O:1]=[C:2]1[NH:3][C:4](=[O:20])[CH2:5][CH2:6][CH:7]1[N:8]1[C:9](=[O:19])[c:10]2[cH:11][cH:12][cH:13][c:14]([C:17]#[N:18])[c:15]2[CH2:16]1>>[ClH:21].[O:1]=[C:2]1[NH:3][C:4](=[O:20])[CH2:5][CH2:6][CH:7]1[N:8]1[C:9](=[O:19])[c:10]2[cH:11][cH:12][cH:13][c:14]([CH2:17][NH2:18])[c:15]2[CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc2c1CN(C1CCC(=O)NC1=O)C2=O
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NCc1cccc2c1CN(C1CCC(=O)NC1=O)C2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |